molecular formula C8H5BrCl2O2 B1288200 2-Bromo-2-(3,4-dichlorophenyl)acetic acid CAS No. 72191-59-4

2-Bromo-2-(3,4-dichlorophenyl)acetic acid

Cat. No.: B1288200
CAS No.: 72191-59-4
M. Wt: 283.93 g/mol
InChI Key: IACGHLYHQNBYMP-UHFFFAOYSA-N
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Description

2-Bromo-2-(3,4-dichlorophenyl)acetic acid is an organic compound with the molecular formula C8H5BrCl2O2 It is characterized by the presence of a bromine atom and two chlorine atoms attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-(3,4-dichlorophenyl)acetic acid typically involves the bromination of 3,4-dichlorophenylacetic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 2-(3,4-dichlorophenyl)acetic acid.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the bromine atom can yield 2-(3,4-dichlorophenyl)ethanol.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

  • 2-(3,4-Dichlorophenyl)acetic acid
  • 2-(3,4-Dichlorophenyl)ethanol
  • Various carboxylic acids and ketones

Scientific Research Applications

2-Bromo-2-(3,4-dichlorophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Bromo-2-(3,4-dichlorophenyl)acetic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The acetic acid moiety can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

  • 2-Bromo-2-(4-chlorophenyl)acetic acid
  • 2-Bromo-2-(2,4-dichlorophenyl)acetic acid
  • 2-Bromo-2-(3,5-dichlorophenyl)acetic acid

Comparison: 2-Bromo-2-(3,4-dichlorophenyl)acetic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for research in drug development and chemical synthesis.

Properties

IUPAC Name

2-bromo-2-(3,4-dichlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2O2/c9-7(8(12)13)4-1-2-5(10)6(11)3-4/h1-3,7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACGHLYHQNBYMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596779
Record name Bromo(3,4-dichlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72191-59-4
Record name Bromo(3,4-dichlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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